N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For “(2,3-dihydro-1H-inden-2-yl)methanesulfonamide”, the InChI code is1S/C10H13NO2S/c11-14(12,13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H2,11,12,13)
. This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Antibacterial Applications
The compound has been studied for its potential in combating bacterial infections. Derivatives of 2,3-dihydro-1H-inden-1-one, which is structurally related to N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide, have shown potent antibacterial action against both Gram-positive and Gram-negative bacteria . This suggests that N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide could be developed into a new class of antibiotics.
Antifungal Applications
Similar to its antibacterial properties, this compound has also been associated with antifungal activities. Studies have indicated that certain inden-1-one derivatives exhibit significant antifungal properties against agents like Aspergillus niger and Candida albicans . This opens up possibilities for its use in treating fungal infections.
Anti-inflammatory Properties
The anti-inflammatory potential of inden-1-one derivatives has been documented, suggesting that N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide may also possess similar properties. This could make it valuable in the development of new anti-inflammatory medications .
Anticancer Research
Compounds with the inden-1-one structure have been noted for their anticancer activities. The presence of the inden-1-one moiety in N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide could be leveraged to explore novel anticancer treatments .
Alzheimer’s Disease Treatment
There is promising research indicating that 2,3-dihydro-1H-inden-1-ones can act as dual PDE4/AChE inhibitors, which are important targets in the treatment of Alzheimer’s disease . This suggests that N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide might be used in the development of new therapies for neurodegenerative diseases.
Computational Chemistry
The compound’s structure has been analyzed using computational methods to predict its reactivity and interaction with biological targets. This type of research aids in understanding the compound’s potential applications and optimizing its properties for specific uses .
Safety and Hazards
The safety and hazards of a compound are typically represented by its hazard statements and precautionary statements. For “(2,3-dihydro-1H-inden-2-yl)methanesulfonamide”, the hazard statements are H302, H315, H319, H335, and the precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFDMPBRLUCSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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